molecular formula C8H9Br2NO B7897348 (R)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

(R)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

Cat. No.: B7897348
M. Wt: 294.97 g/mol
InChI Key: BSESVAZJMMNEGU-QMMMGPOBSA-N
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Description

®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with two bromine atoms substituted at the 3 and 5 positions of the phenyl ring. The chiral center at the 2-position of the ethan-1-ol moiety imparts stereochemical properties to the compound, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol typically involves the bromination of a suitable phenyl precursor followed by the introduction of the amino and hydroxyl groups. One common method involves the bromination of 3,5-dibromophenylacetonitrile, followed by reduction and hydrolysis to yield the desired compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reduction step may involve catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol may involve large-scale bromination and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to obtain the ®-enantiomer with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atoms or to convert the amino group to other functional groups.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions include various substituted phenyl ethanols, ketones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxyl groups allows the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylethanol: Lacks the bromine substituents, making it less reactive in certain substitution reactions.

    2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol: Similar structure but with chlorine atoms instead of bromine, which affects its reactivity and biological activity.

    2-Amino-2-(3,5-difluorophenyl)ethan-1-ol: Fluorine atoms impart different electronic properties compared to bromine, influencing the compound’s behavior in chemical and biological systems.

Uniqueness

®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is unique due to the presence of bromine atoms, which enhance its reactivity and potential for forming diverse derivatives. The chiral center also adds to its uniqueness, making it valuable for studies involving stereochemistry and chiral recognition.

Biological Activity

(R)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, also known as (R)-2-amino-2-(3,5-dibromophenyl)ethanol hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H9_9Br2_2NO with a molecular weight of 294.97 g/mol. Its structure features a dibromophenyl group attached to an amino alcohol moiety, which is critical for its biological interactions. The compound can exist in hydrochloride form, enhancing its solubility in biological systems .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate enzymatic activities by binding to active sites and inhibiting substrate binding. This mechanism can lead to various effects depending on the target pathways involved:

  • Enzyme Inhibition : The compound may inhibit enzymes related to neurotransmission and metabolic pathways.
  • Receptor Binding : It can interact with receptors that play roles in cellular signaling and metabolic regulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against various bacterial strains including:

  • Gram-positive : Staphylococcus aureus
  • Gram-negative : Escherichia coli, Pseudomonas aeruginosa

In vitro tests revealed that the compound exhibits potent antibacterial effects, which could be attributed to its ability to interfere with bacterial cell wall synthesis or function .

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). The mechanism involves:

  • Microtubule Destabilization : The compound disrupts microtubule assembly at concentrations around 20 μM.
  • Caspase Activation : Increased caspase-3 activity was noted, suggesting a mechanism for inducing programmed cell death .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant antibacterial activity
AntimicrobialEscherichia coliSignificant antibacterial activity
AnticancerMDA-MB-231 (breast cancer cells)Induces apoptosis; increases caspase activity
Enzyme InhibitionVarious metabolic enzymesModulates enzymatic activity

Properties

IUPAC Name

(2R)-2-amino-2-(3,5-dibromophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSESVAZJMMNEGU-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Br)Br)[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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